
N-アセチルグルタミニルグルタミン
概要
説明
N-acetylglutaminylglutamine is a dipeptide compound that plays a significant role in the adaptation of certain bacteria to osmotic stress. It is an unusual dipeptide that has been observed in osmotically stressed cultures of bacteria such as Rhizobium meliloti and Pseudomonas aeruginosa . This compound is involved in the regulation of osmotic balance within cells, helping organisms survive in environments with high osmolarity.
科学的研究の応用
N-acetylglutaminylglutamine has several scientific research applications, particularly in the fields of microbiology, biotechnology, and medicine. It is used as a model compound to study osmotic stress adaptation in bacteria . The compound’s ability to stabilize proteins and nucleic acids makes it valuable in biotechnological applications, including the development of stress-resistant microorganisms and the stabilization of biomolecules during industrial processes . Additionally, it has potential therapeutic applications as a cryoprotectant and in the formulation of cosmeceuticals and pharmaceuticals .
作用機序
Target of Action
N-acetylglutaminylglutamine, an unusual dipeptide, is primarily targeted at bacteria such as Rhizobium meliloti and Pseudomonas aeruginosa . These bacteria are known to accumulate N-acetylglutaminylglutamine when they are exposed to environments of high osmolarity .
Mode of Action
The mode of action of N-acetylglutaminylglutamine involves its synthesis and accumulation in bacteria under osmotic stress . The synthesis of N-acetylglutaminylglutamine is mediated by a unique enzymatic machinery that involves two key enzymes: a glutamine amidotransferase and an acetyltransferase . These enzymes are up-regulated by osmotic stress and are responsible for the conversion of N-acetylglutaminylglutamine into NAGGN .
Biochemical Pathways
The biochemical pathway of N-acetylglutaminylglutamine involves the formation of an intermediate N-acetylglutaminylglutamine, catalyzed by a bifunctional enzyme . This is followed by the addition of an amide group, which converts N-acetylglutaminylglutamine into NAGGN . This pathway is conserved among a large number of bacteria with different lifestyles, such as marine, symbiotic, and pathogenic bacteria .
Pharmacokinetics
It is known that the intracellular levels of n-acetylglutaminylglutamine are dependent on the chemical composition and the osmolality of the growth medium .
Result of Action
The result of N-acetylglutaminylglutamine’s action is the adaptation of bacteria to environments of high osmolarity . The accumulation of N-acetylglutaminylglutamine helps bacteria counteract the dehydrating effect of low water activity in the medium, without interfering with macromolecular structure or function .
Action Environment
The action of N-acetylglutaminylglutamine is influenced by environmental factors such as osmolarity . In environments of high osmolarity, bacteria accumulate N-acetylglutaminylglutamine to adapt and survive . The synthesis and accumulation of N-acetylglutaminylglutamine are also influenced by the chemical composition of the growth medium .
生化学分析
Biochemical Properties
N-acetylglutaminylglutamine plays a crucial role in biochemical reactions, particularly in osmoregulation. It is synthesized through a unique pathway involving the enzymes Ngg and AsnO. Ngg is a bifunctional enzyme that catalyzes the formation of the intermediate N-acetylglutaminylglutamine, which is then converted into N-acetylglutaminylglutamine amide by AsnO . This compound interacts with various biomolecules, including glutamine amidotransferase and acetyltransferase, which are upregulated under osmotic stress .
Cellular Effects
N-acetylglutaminylglutamine has significant effects on various types of cells and cellular processes. In bacteria such as Sinorhizobium meliloti, it aids in osmoregulation by accumulating intracellularly in response to high osmolarity . This accumulation helps maintain cellular function by counteracting the dehydrating effects of low water activity in the environment. Additionally, N-acetylglutaminylglutamine influences cell signaling pathways and gene expression related to osmotic stress response .
Molecular Mechanism
The molecular mechanism of N-acetylglutaminylglutamine involves its synthesis through nonribosomal peptide synthesis mediated by the enzymes Ngg and AsnO . Ngg catalyzes the formation of N-acetylglutaminylglutamine, which is then converted into N-acetylglutaminylglutamine amide by AsnO . This process is ATP-dependent and is induced by high osmolarity and activated by potassium ions . The compound’s role in osmoregulation is partly due to its ability to stabilize cellular structures and protect against osmotic stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-acetylglutaminylglutamine change over time. Its synthesis is induced by osmotic stress, with a lag period of more than one hour before accumulation begins . The compound is stable under high osmolarity conditions, and its degradation is minimal, allowing for sustained protection of cellular function. Long-term studies have shown that N-acetylglutaminylglutamine continues to provide osmoprotection over extended periods .
Dosage Effects in Animal Models
The effects of N-acetylglutaminylglutamine vary with different dosages in animal models. At optimal dosages, it provides significant osmoprotection without adverse effects. At high doses, there may be toxic effects, although specific data on toxicity thresholds are limited
Metabolic Pathways
N-acetylglutaminylglutamine is involved in metabolic pathways related to osmoregulation. It interacts with enzymes such as glutamine amidotransferase and acetyltransferase, which are crucial for its synthesis . The compound’s accumulation affects metabolic flux and metabolite levels, contributing to the overall osmotic balance within the cell .
Transport and Distribution
Within cells and tissues, N-acetylglutaminylglutamine is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in response to osmotic stress . The compound’s distribution is essential for its role in maintaining cellular osmotic balance and protecting against dehydration.
Subcellular Localization
N-acetylglutaminylglutamine is localized within specific subcellular compartments, where it exerts its protective effects. Targeting signals and post-translational modifications direct the compound to areas of the cell that require osmoprotection . This localization is crucial for its function in stabilizing cellular structures and maintaining osmotic balance under stress conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-acetylglutaminylglutamine involves the acetylation of glutamine followed by the formation of a peptide bond with another glutamine molecule. The reaction typically requires the use of an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine . The peptide bond formation can be facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N-acetylglutaminylglutamine can be achieved through biotechnological methods involving genetically engineered microorganisms. These microorganisms are designed to overproduce the compound under controlled fermentation conditions. The production process involves the cultivation of the microorganisms in a nutrient-rich medium, followed by the extraction and purification of the compound using techniques such as chromatography .
化学反応の分析
Types of Reactions
N-acetylglutaminylglutamine undergoes various chemical reactions, including hydrolysis, amidation, and acetylation. It can be hydrolyzed to produce glutamine and N-acetylglutamine under acidic or basic conditions . Amidation reactions can lead to the formation of N-acetylglutaminylglutamine amide, while acetylation can produce N,N’-diacetylglutaminylglutamine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Amidation: Ammonia or amine derivatives in the presence of a coupling reagent like DCC or DIC.
Acetylation: Acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Major Products
Hydrolysis: Glutamine and N-acetylglutamine.
Amidation: N-acetylglutaminylglutamine amide.
Acetylation: N,N’-diacetylglutaminylglutamine.
類似化合物との比較
N-acetylglutaminylglutamine is unique among osmolytes due to its specific structure and function. Similar compounds include other dipeptides and amino acid derivatives such as glycine betaine, ectoine, and proline . While glycine betaine and ectoine also function as osmolytes, N-acetylglutaminylglutamine is distinguished by its acetylated dipeptide structure, which provides unique stabilizing properties. Glycine betaine is a methylated derivative of glycine, and ectoine is a tetrahydropyrimidine derivative, both of which have different mechanisms of action and structural properties compared to N-acetylglutaminylglutamine .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O6/c1-6(17)15-7(2-4-9(13)18)11(20)16-8(12(21)22)3-5-10(14)19/h7-8H,2-5H2,1H3,(H2,13,18)(H2,14,19)(H,15,17)(H,16,20)(H,21,22)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQQDQHEOLWKFV-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


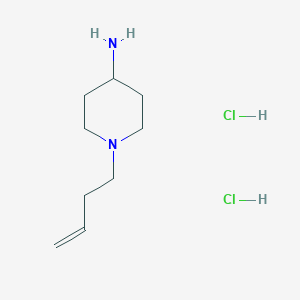

![2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol dihydrochloride](/img/structure/B1382955.png)
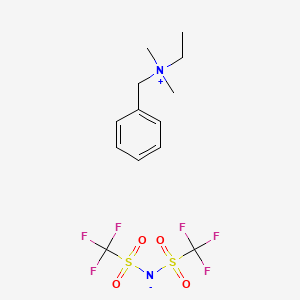

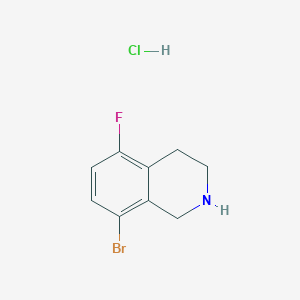


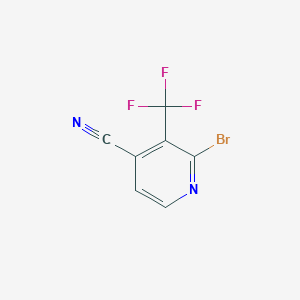
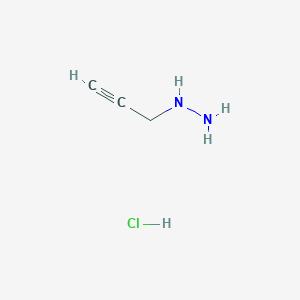

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid](/img/structure/B1382971.png)


